molecular formula C9H5BrN2S B12834660 5-bromo-3-thiocyanato-1H-indole

5-bromo-3-thiocyanato-1H-indole

Cat. No.: B12834660
M. Wt: 253.12 g/mol
InChI Key: QPFYUPVTSGMSAV-UHFFFAOYSA-N
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Description

5-Bromo-3-thiocyanato-1H-indole is a synthetic indole derivative designed for advanced pharmacological and anticancer research. This compound is built on the privileged 1H-indole scaffold, a structure recognized for its significant bioavailability and diverse biological activities . The specific incorporation of a thiocyanate group at the C3 position and a bromine atom at the C5 position is a strategic modification aimed at enhancing cytotoxic potency. Preliminary research on a series of 3-thiocyanato-1H-indoles has demonstrated that the introduction of the thiocyanate moiety can transform otherwise inactive indole cores into compounds with good to excellent antiproliferative activity against a panel of human cancer cell lines, including HL60, HEP-2, NCI-H292, and MCF-7, while showing non-hemolytic properties . The presence of the 5-bromo substituent is a common structural feature in bioactive indoles, often intended to improve metabolic stability and binding affinity to biological targets . As part of this chemical class, this compound represents a valuable chemical probe for investigating novel mechanisms of action in oncology and cell biology. Applications & Research Value: This compound is intended for research use only, specifically in the following areas: • Anticancer Drug Discovery: Serves as a key intermediate or lead compound for the synthesis and evaluation of novel cytotoxic agents . • Medicinal Chemistry & SAR Studies: Used to explore structure-activity relationships (SAR) around the 3-thiocyanato-indole scaffold to optimize potency and selectivity . • Biochemical Research: A tool compound for studying programmed cell death pathways and other mechanisms of cell growth inhibition. Notice: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. For specific pricing and availability, please contact our customer service team. Custom synthesis and bulk quantities may be available upon request.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5BrN2S

Molecular Weight

253.12 g/mol

IUPAC Name

(5-bromo-1H-indol-3-yl) thiocyanate

InChI

InChI=1S/C9H5BrN2S/c10-6-1-2-8-7(3-6)9(4-12-8)13-5-11/h1-4,12H

InChI Key

QPFYUPVTSGMSAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)SC#N

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 3 Thiocyanato 1h Indole

Strategic Retrosynthesis and Fragment Disconnections

A logical retrosynthetic analysis of 5-bromo-3-thiocyanato-1H-indole suggests two primary disconnection pathways. The most straightforward approach involves functional group interconversion (FGI), disconnecting the C-S and C-Br bonds from a parent indole (B1671886) core. This leads to two main sequential strategies:

Pathway A: Disconnection of the C3-thiocyanato bond leads to the key intermediate 5-bromo-1H-indole . This intermediate can be further disconnected at the C5-Br bond to reveal the commercially available 1H-indole .

Pathway B: Alternatively, disconnection of the C5-bromo bond first would yield 3-thiocyanato-1H-indole . Subsequent disconnection of the C3-thiocyanato bond also leads back to 1H-indole .

A convergent approach could also be envisioned, where a suitably substituted benzene (B151609) derivative is cyclized to form the indole ring already bearing either the bromo or a precursor to the thiocyanato group. For instance, a substituted phenylhydrazine (B124118) and a ketone could be condensed via a Fischer indole synthesis.

Precursor Selection and Synthesis for Indole Ring Formation

The synthesis of the crucial precursor, 5-bromo-1H-indole, can be achieved through various established methods for indole ring formation or by direct bromination of indole.

Classic indole syntheses such as the Fischer indole synthesis and the Bischler-Möhlau indole synthesis are foundational methods for constructing the indole core. The Fischer indole synthesis, for example, involves the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions. To obtain 5-bromo-1H-indole via this route, one would start with (4-bromophenyl)hydrazine.

A common laboratory-scale synthesis of 5-bromoindole (B119039) involves a three-step process starting from indole. This method includes the sulfonation of indole, followed by acylation and then bromination. The process is designed to control the regioselectivity of the bromination.

Directed C3-Thiocyanation Approaches for Indole Derivatives

The introduction of a thiocyanato group at the C3 position of the indole ring is a well-documented transformation with a variety of available methods. The high nucleophilicity of the C3 position makes it susceptible to electrophilic attack.

Several protocols have been developed for the direct C3-thiocyanation of indoles. These often involve the use of a thiocyanate (B1210189) source, such as ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), in combination with an oxidizing agent. One effective method employs Selectfluor as a mediator for the oxidative thiocyanation of diversely substituted indoles, including those with electron-withdrawing groups like bromine. Another approach utilizes silica-supported perchloric acid as a green and reusable catalyst for the thiocyanation of indoles with NH₄SCN.

A study details the synthesis of this compound where the thiocyanation of 5-bromo-1H-indole is carried out using NH₄SCN and oxone as the oxidizing agent in methanol (B129727) at room temperature. This highlights a direct and efficient method for the C3-thiocyanation of the pre-brominated indole.

Selective C5-Bromination Protocols for Indole Systems

Achieving selective bromination at the C5 position of the indole ring is crucial for synthetic routes that introduce the bromine atom onto a pre-formed indole or 3-substituted indole core. Direct bromination of indole can lead to a mixture of products, including polybrominated species. Therefore, methods that offer high regioselectivity are preferred.

One documented method for the synthesis of 5-bromoindole involves the protection of the C2 and C3 positions through a reaction with sodium bisulfite, followed by N-acetylation. Bromination of this intermediate directs the bromine to the C5 position. Subsequent deprotection yields 5-bromoindole. This multi-step process ensures high regioselectivity.

Sequential and Convergent Synthesis Strategies for this compound

The synthesis of this compound is most commonly achieved through a sequential strategy . This typically involves the initial synthesis of 5-bromo-1H-indole, followed by a regioselective thiocyanation at the C3 position. This approach is well-documented, with specific reaction conditions provided in the literature. For instance, 5-bromo-1H-indole can be treated with a thiocyanating agent to yield the final product.

A reverse sequential strategy, involving the thiocyanation of indole first to give 3-thiocyanato-1H-indole, followed by bromination, is also feasible. However, controlling the regioselectivity of the bromination step on the electron-withdrawn 3-thiocyanato-1H-indole could be challenging and might require specific directing group strategies.

A convergent synthesis would involve the cyclization of a precursor already containing the bromo and thiocyanato (or a precursor) functionalities. For example, a Fischer indole synthesis using (4-bromo-2-thiocyanatophenyl)hydrazine and a suitable carbonyl compound could theoretically lead to the target molecule. However, the stability

Advanced Synthetic Techniques for Improved Yield and Selectivity

Recent research has focused on the development of advanced synthetic strategies for the thiocyanation of indoles, including 5-bromoindole, to enhance reaction yields and regioselectivity. These methods often employ novel catalysts and reaction conditions that offer improvements over classical approaches.

One notable advancement involves the use of a green and simple protocol for the thiocyanation of indoles. This method utilizes silica (B1680970) boron sulfonic acid (SBSA) as a catalyst in the presence of hydrogen peroxide (H₂O₂) as a mild oxidant. sapub.org The reaction, conducted in water, is highly regioselective, exclusively targeting the 3-position of the indole ring. For electron-deficient indoles like 5-bromoindole, this method provides the corresponding this compound in good yield, although it requires a longer reaction time compared to electron-rich indoles. sapub.org

Another approach employs reusable solid-supported catalysts, aligning with the principles of green chemistry. The use of silica-supported perchloric acid (SiO₂/HClO₄) or potassium bisulfate (SiO₂/KHSO₄) under solvent-free microwave-assisted conditions has been shown to be effective for the thiocyanation of aromatic and heteroaromatic compounds. pnu.ac.ir This method offers the advantages of accelerated reaction rates and selective thiocyanation, leading to good yields of products like this compound. pnu.ac.ir

The use of sodium monobromoisocyanurate (SMBI) as a catalyst in methanol provides an efficient and highly selective method for the preparation of aryl thiocyanates. semanticscholar.org This protocol is noted for its mild reaction conditions and the high yields of the resulting products. semanticscholar.org

Photocatalysis represents another modern technique for the C-3 functionalization of indoles. A method using a covalent organic framework (COF) as a metal-free photocatalyst, in the presence of ammonium thiocyanate (NH₄SCN) and oxygen under blue LED irradiation, has been developed for the C-3 thiocyanation of indoles. rsc.org

A mechanochemical approach, specifically a grindstone technique, has also been reported for the electrophilic thiocyanation of aromatic and heteroaromatic compounds. rasayanjournal.co.in This solvent-free method can lead to rate accelerations and good yields of the desired thiocyanated products. rasayanjournal.co.in

The following table summarizes and compares various advanced synthetic methods for the preparation of this compound, highlighting the catalyst, reaction conditions, and reported yields.

Catalyst/ReagentOxidant/PromoterSolventReaction ConditionsYield (%)Reference
Silica Boron Sulfonic Acid (SBSA)Hydrogen Peroxide (H₂O₂)WaterRoom TemperatureGood sapub.org
Not specifiedNot specifiedNot specifiedNot specified89 rsc.org
Ammonium Thiocyanate (NH₄SCN)OxoneNot specifiedNot specifiedGood to Excellent conicet.gov.ar
Covalent Organic Framework (COF)Oxygen (O₂)Anhydrous THFBlue LED (460 nm)Not specified rsc.org
Silica Supported Perchloric Acid (SiO₂/HClO₄)Ammonium Thiocyanate (NH₄SCN)Acetonitrile or Solvent-freeReflux or MicrowaveGood pnu.ac.ir
Silica Supported Potassium Bisulphate (SiO₂/KHSO₄)Ammonium Thiocyanate (NH₄SCN)Acetonitrile or Solvent-freeReflux or MicrowaveGood pnu.ac.ir
Sodium Monobromoisocyanurate (SMBI)Ammonium Thiocyanate (NH₄SCN)Methanol50 °CNot specified semanticscholar.org
Potassium Bisulfate (KHSO₄)Potassium Iodate (KIO₄) or Iodine Monochloride (ICl)Not specifiedGrindstoneNot specified rasayanjournal.co.in

Table 1. Comparison of Advanced

These advanced techniques demonstrate a clear trend towards the development of more sustainable and efficient synthetic routes to this compound, with a focus on improving yields, enhancing selectivity, and minimizing environmental impact.

Mechanistic Investigations of Formation and Reactivity Pathways

Elucidation of Reaction Mechanisms for Thiocyanation at the Indole (B1671886) C3 Position

The introduction of a thiocyanato group at the C3 position of the indole ring is a key step in the synthesis of 5-bromo-3-thiocyanato-1H-indole. This transformation is typically achieved through an electrophilic aromatic substitution reaction. The indole nucleus is electron-rich, making it susceptible to attack by electrophiles, with the C3 position being the most nucleophilic and thus the preferred site of substitution. bhu.ac.in

The reaction is generally initiated by the generation of a thiocyanating agent, often from a precursor like ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) in the presence of an oxidizing agent. jchemlett.com A proposed mechanism involves the formation of an electrophilic sulfur species, which is then attacked by the electron-rich C3 position of the indole ring. researchgate.net This attack forms a resonance-stabilized cationic intermediate, often referred to as a Wheland intermediate or sigma complex. ic.ac.uk Subsequent deprotonation from the C3 position restores the aromaticity of the pyrrole (B145914) ring, yielding the 3-thiocyanato-1H-indole product.

The choice of the thiocyanating reagent and reaction conditions can significantly influence the efficiency of the reaction. For instance, the use of Selectfluor™ as a mediator with ammonium thiocyanate has been shown to efficiently produce 3-thiocyanato-1H-indole derivatives. jchemlett.com Interestingly, the electronic properties of substituents on the indole ring appear to have a minimal effect on the reaction rate under these conditions, suggesting a highly reactive electrophile is involved. jchemlett.com

Understanding the Regioselectivity of Bromination in Indole Systems

The bromination of indoles is another classic example of electrophilic aromatic substitution. The regioselectivity of this reaction is highly dependent on the reaction conditions and the substituents present on the indole ring. While the C3 position is the most electron-rich and generally the most reactive towards electrophiles, direct bromination at this position can sometimes be challenging to control and may lead to the formation of polybrominated products. bhu.ac.in

In the synthesis of this compound, the bromine atom is located at the C5 position of the benzene (B151609) ring portion of the indole nucleus. This indicates that the bromination is directed to the benzene ring rather than the more reactive pyrrole ring. This regioselectivity can be achieved by first protecting the highly reactive C3 position or by carefully choosing the brominating agent and reaction conditions. For example, bromination of methyl indolyl-3-acetate at the C6-position was achieved by introducing electron-withdrawing groups at the N1 and C2 positions, which deactivates the pyrrole ring towards electrophilic attack. researchgate.netnih.gov

The use of specific brominating agents can also influence the site of bromination. For instance, N-bromosuccinimide (NBS) is a common reagent for the bromination of indoles. acs.org The reaction of indoles with NBS can lead to different products depending on the solvent and other reaction parameters. Copper(II) bromide has also been employed for the regioselective bromination of azaindoles and diazaindoles, highlighting the role of the reagent in directing the substitution. researchgate.net In some cases, bromination at the C6 position has been observed, and computational studies have been used to understand the factors governing this selectivity. wuxiapptec.com

Kinetic and Thermodynamic Aspects of Indole Functionalization Reactions

The functionalization of indoles can be governed by either kinetic or thermodynamic control, leading to different product distributions. researchgate.netrsc.org In many electrophilic substitution reactions of indoles, the initial attack at the C3 position is kinetically favored due to the high electron density at this position. bhu.ac.in The resulting intermediate is often the most stable, leading to the formation of the 3-substituted product as the thermodynamically favored product as well.

However, in some cases, the initially formed product may not be the most stable one. For example, in certain alkylation reactions, an initial kinetically controlled reaction may occur at one position, followed by a rearrangement to a more thermodynamically stable product at another position. thieme-connect.com Studies on the C6-functionalization of indoles have shown that the direct C6-alkylation can be a thermodynamically controlled process, while the formation of other annulation products is kinetically controlled but reversible. thieme-connect.com

The interplay between kinetic and thermodynamic control is crucial in understanding the reaction pathways for the synthesis of polysubstituted indoles like this compound. The order of the functionalization steps—bromination and thiocyanation—can significantly impact the final product. For instance, if bromination at the C5 position is performed first, the electron-withdrawing nature of the bromine atom might influence the subsequent thiocyanation at the C3 position. Conversely, if thiocyanation at C3 occurs first, the thiocyanato group will direct the subsequent bromination.

Parameter Kinetic Control Thermodynamic Control
Governing Factor Rate of reactionStability of product
Product Formation The product that is formed fastestThe most stable product
Reaction Conditions Typically lower temperatures and shorter reaction timesTypically higher temperatures and longer reaction times to allow for equilibrium
Reversibility Often irreversibleOften reversible

Computational Chemistry in Reaction Pathway Analysis and Transition State Modeling

Computational chemistry has become an indispensable tool for understanding the mechanisms of organic reactions, including the functionalization of indoles. mckendree.edu Density Functional Theory (DFT) calculations, in particular, are widely used to model reaction pathways, calculate the energies of reactants, intermediates, and products, and determine the structures of transition states. nih.govacs.org

For the electrophilic substitution of indoles, computational studies can provide valuable insights into the regioselectivity of the reaction. By calculating the energies of the possible Wheland intermediates formed upon attack at different positions (e.g., C2, C3, C4, C5, C6, C7), chemists can predict the most likely site of substitution. ic.ac.uk For instance, calculations have shown that the intermediate formed by attack at the C3 position is generally the most stable, which is consistent with experimental observations. ic.ac.uk

Computational methods can also be used to study the effect of substituents on the reactivity and regioselectivity of indole functionalization. researchgate.net For example, DFT calculations can help to explain why bromination of certain indole derivatives occurs selectively at the C6 position. wuxiapptec.com These studies can analyze factors such as steric interactions and electronic effects to provide a detailed understanding of the reaction mechanism. Furthermore, computational analysis can be used to investigate the entire energy profile of a reaction, including the activation energies for different competing pathways, which is crucial for understanding kinetic versus thermodynamic control. wuxiapptec.com

Computational Method Application in Indole Chemistry Key Insights
Density Functional Theory (DFT) Calculating energies of intermediates and transition states. nih.govacs.orgPredicting regioselectivity, understanding substituent effects. researchgate.net
Natural Bond Orbital (NBO) Analysis Probing donor-acceptor interactions. ic.ac.ukIdentifying the most nucleophilic sites in the indole ring.
Time-Dependent DFT (TD-DFT) Analyzing excited-state properties. mckendree.eduUnderstanding the photophysical properties of indole derivatives.
Molecular Electrostatic Potential (MEP) Visualizing charge distribution. ic.ac.ukPredicting regions of the molecule most susceptible to electrophilic attack.

Role of Intermediate Species in the Synthesis of this compound

The synthesis of this compound proceeds through a series of reactive intermediates. The key intermediates in the electrophilic substitution reactions are the sigma complexes, or Wheland intermediates. ic.ac.uk These are cationic species formed by the attack of an electrophile on the indole ring. The stability of these intermediates is a crucial factor in determining the regioselectivity of the reaction.

In the case of thiocyanation at the C3 position, the intermediate is a cation with the positive charge delocalized over the pyrrole ring and the nitrogen atom. bhu.ac.in This delocalization provides significant stabilization, making the formation of this intermediate favorable. Similarly, in the bromination of the indole ring, a bromo-substituted sigma complex is formed. The relative energies of the different possible sigma complexes (for attack at C2, C3, C4, C5, C6, or C7) determine the preferred site of bromination. wuxiapptec.com

The nature of the electrophile and the reaction conditions can also influence the stability and reactivity of the intermediates. For example, in some reactions, the formation of the sigma complex may be reversible. thieme-connect.com The study of these intermediates, often through a combination of experimental techniques and computational modeling, is essential for a complete understanding of the reaction mechanism and for the rational design of synthetic routes to complex indole derivatives like this compound.

Derivatization and Advanced Synthetic Transformations of 5 Bromo 3 Thiocyanato 1h Indole

Cross-Coupling Reactions at the C5-Bromo Position (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The bromine atom at the C5 position of the indole (B1671886) ring is well-suited for a variety of palladium-catalyzed cross-coupling reactions. These reactions provide a powerful means to introduce carbon-carbon and carbon-heteroatom bonds, significantly increasing molecular complexity. While reactions on the exact 5-bromo-3-thiocyanato-1H-indole substrate are sparsely reported, extensive research on 5-bromoindoles demonstrates the feasibility and broad scope of these transformations. The electron-withdrawing nature of the C3-thiocyanato group is not expected to significantly impede these reactions at the distant C5 position.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a robust method for forming C-C bonds. 5-Bromoindoles are effective substrates in Suzuki couplings, reacting with a wide range of aryl and heteroaryl boronic acids. nih.gov The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base like K₂CO₃ or K₃PO₄ in a solvent system like dioxane/water or DMF. nih.govchemrxiv.org The use of N-protected indoles can sometimes improve yields and substrate scope, but successful couplings have been achieved on unprotected NH-indoles as well. nih.gov For instance, the coupling of 5-bromo-7-azaindole (B68098) with (4-methoxyphenyl)boronic acid proceeds efficiently, highlighting the utility of this reaction on similar bromo-heterocycles. acs.org

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds. This reaction has been successfully applied to 5-bromoindole (B119039) and its derivatives, providing access to 5-alkynylindoles which are valuable precursors for further transformations. researchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base such as triethylamine (B128534) or diisopropylamine. organic-chemistry.orgresearchgate.net Studies on bromotryptophan derivatives have shown that Sonogashira couplings can be performed even on complex, unprotected amino acids in aqueous media, demonstrating the reaction's functional group tolerance. researchgate.net

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a new C-C bond with substitution on the alkene. This reaction has been reported for various bromoindoles, including N-acetyl-5-bromoindole, demonstrating its applicability to the scaffold. uwindsor.ca Intramolecular Heck reactions starting from 2- or 3-bromoindoles have been used to synthesize complex fused heterocyclic systems like β- and γ-carbolines. acs.orgnih.govacs.org These examples suggest that an appropriately designed alkene tether on the nitrogen or at the C3-position of this compound could undergo intramolecular cyclization via a Heck reaction.

ReactionTypical Catalyst/ReagentsProduct TypeReference
Suzuki-MiyauraPd(PPh₃)₄ or Pd(dppf)Cl₂, Arylboronic acid, K₂CO₃/K₃PO₄5-Aryl-3-thiocyanato-1H-indole nih.govchemrxiv.org
SonogashiraPdCl₂(PPh₃)₂, CuI, Terminal alkyne, Et₃N5-Alkynyl-3-thiocyanato-1H-indole organic-chemistry.org
HeckPd(OAc)₂, PPh₃, Alkene, Base (e.g., K₂CO₃)5-Alkenyl-3-thiocyanato-1H-indole uwindsor.canih.gov

Transformations of the Thiocyanato Group into Other Sulfur-Containing Heterocycles or Functionalities

The thiocyanato (-SCN) group is a pseudohalogen with rich and diverse reactivity. It serves as a versatile synthon that can be converted into a variety of other sulfur-containing functional groups or used as a linchpin for the construction of sulfur-containing heterocycles. rsc.org

One of the most powerful transformations of the 3-thiocyanatoindole (B1616070) core is its participation in [3+2] cycloaddition reactions. For instance, the reaction of 3-thiocyanatoindoles with sodium azide (B81097), promoted by zinc bromide, provides an efficient route to 1-H-tetrazol-5-yl-sulfenylindoles. conicet.gov.ar This reaction proceeds in good yield and tolerates substituents like the 5-bromo group, affording a novel and highly functionalized heterocyclic system. conicet.gov.ar

Furthermore, the thiocyanate (B1210189) group can be a precursor to other valuable sulfur functionalities. It can be readily transformed into thiols, thioethers, or disulfides, which are important motifs in many biologically active molecules. rsc.org For example, the thiocyanation of indoles is often the first step in accessing 3-thioindoles and 3-arylthioindoles. researchgate.netresearchgate.net Additionally, the thiocyanate group can participate in cyclization reactions to form fused thiazole (B1198619) rings, a common scaffold in medicinal chemistry. The reaction of α,ω-diynes with 3-thiocyanatoindoles, catalyzed by ruthenium(II), has been shown to produce 3-(2-thiopyridiyl)indoles. researchgate.net While many thiazole syntheses involve the reaction of a thioamide with an α-halocarbonyl (Hantzsch synthesis), the thiocyanate group offers an alternative entry point into this important class of heterocycles. nih.govencyclopedia.puborganic-chemistry.org

Reagent(s)Product TypeReaction ClassReference
NaN₃, ZnBr₂5-Sulfenyl-tetrazole derivative[3+2] Cycloaddition conicet.gov.ar
Reducing Agent (e.g., NaBH₄)3-Thiol-indole derivativeReduction rsc.org
Organometallic Reagent (e.g., R-MgBr)3-Thioether-indole derivativeNucleophilic Substitution rsc.org
α,ω-Diynes, Ru(II) catalystFused Pyridyl-Thioether[2+2+2] Cycloaddition researchgate.net

Directed Lithiation and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation (DoM), typically involving lithiation, is a powerful strategy for the regioselective functionalization of aromatic and heterocyclic rings. uwindsor.ca For the indole scaffold, lithiation is highly dependent on the presence and nature of protecting groups on the indole nitrogen. In the absence of a directing group, C2 is the most acidic position. uwindsor.ca For this compound, two main pathways compete upon treatment with an organolithium reagent like n-butyllithium: metal-halogen exchange at the C5-bromo position and deprotonation (lithiation) at an acidic C-H position.

For aryl bromides, metal-halogen exchange is generally much faster than directed C-H lithiation. uwindsor.caresearchgate.net Therefore, treatment of this compound with t-BuLi or n-BuLi at low temperatures would likely lead to the 5-lithioindole species, which can then be quenched with various electrophiles.

To achieve directed lithiation at other positions (e.g., C2, C4, C6, or C7), protection of the indole nitrogen with a suitable directing metalation group (DMG) is essential. A tosyl (Ts) or triisopropylsilyl (TIPS) group on the nitrogen can direct lithiation to the C2 position. researchgate.net More complex directing groups, like N-(tert-butoxycarbonyl), can direct lithiation to the C7 position of the indoline (B122111) core. scispace.com A study on 5-bromo-1-(4-toluenesulfonyl)indole demonstrated a practical method for functionalization at the C2 position via direct magnesiation, which avoids cryogenic conditions. researchgate.net This suggests that on an N-protected version of this compound, selective deprotonation at C2 could be achieved, allowing for the introduction of an electrophile at this position while leaving the C5-bromo and C3-thiocyanato groups intact for subsequent modifications.

Cycloaddition Reactions Involving the Indole Ring System

The indole nucleus can participate in cycloaddition reactions, acting as either the 2π or 4π component, leading to the construction of complex, fused polycyclic systems. The reactivity of the indole in these transformations is heavily influenced by the electronic nature of its substituents.

[3+2] Cycloadditions: Indoles undergo dearomative [3+2] cycloadditions with various 1,3-dipoles or their equivalents to form fused indoline structures. mdpi.comnih.gov These reactions can be catalyzed by Lewis acids or transition metals. The presence of a bromine atom at C5 has been shown to be well-tolerated in nickel-catalyzed [3+2] cycloadditions between indoles and donor-acceptor cyclopropanes. mdpi.com The electron-withdrawing thiocyanato group at C3 would make the indole π-system more electron-deficient. This can be advantageous in reactions with electron-rich dipoles. Photocatalyzed dearomative [3+2] cycloadditions initiated by the formation of an indole radical cation are also prominent, and the electronic nature of the substituents plays a key role. nih.gov

[4+2] Diels-Alder Cycloadditions: The indole ring can act as a diene across the C2-C3-C3a-C7a positions or as a dienophile at the C2-C3 double bond. For normal electron-demand Diels-Alder reactions, where the indole acts as the dienophile, an electron-withdrawing group at the C3 position is often required to lower the LUMO energy of the C2-C3 double bond. nih.gov The C3-thiocyanato group in the title compound fulfills this requirement, potentially enabling its participation in Diels-Alder reactions with electron-rich dienes to form tetrahydrocarbazole derivatives. These reactions can be promoted thermally, under high pressure, or, more recently, under milder conditions using photoredox catalysis to generate an indole radical-cation intermediate. nih.gov

Diversification Strategies for Generating Analogs and Scaffold Libraries

This compound is an ideal starting scaffold for the generation of chemical libraries due to its multiple, orthogonally reactive sites. A systematic diversification strategy can be employed to rapidly generate a large number of structurally diverse analogs for screening in drug discovery and materials science.

A library generation strategy can be envisioned as follows:

N-Functionalization: The indole nitrogen can be alkylated or acylated under standard conditions to introduce a first point of diversity. This step can also be used to install a directing group for subsequent lithiation reactions.

C5-Diversification: The C5-bromo position can be elaborated using a suite of palladium-catalyzed cross-coupling reactions. A collection of diverse aryl and heteroaryl boronic acids (Suzuki), terminal alkynes (Sonogashira), and alkenes (Heck) can be coupled to the scaffold, introducing a wide array of substituents at this position.

C3-Thiocyanate Transformation: The thiocyanate group can be converted into other functionalities. For example, reaction with a panel of azides could generate a library of tetrazole derivatives. conicet.gov.ar Alternatively, transformation into a thiol followed by alkylation with various electrophiles would yield a library of 3-thioether analogs.

C2/C4/C7 Functionalization: For N-protected scaffolds, directed lithiation or magnesiation followed by quenching with a set of electrophiles (e.g., aldehydes, alkyl halides, silyl (B83357) chlorides) can introduce further substituents at other positions on the indole ring. researchgate.netscispace.com

A study by Fortes et al. demonstrated this principle by synthesizing a series of twenty 3-thiocyanato-1H-indoles with diversification at the N-1, C-2, and C-5 positions, which were then evaluated for antiproliferative activity. conicet.gov.ar This highlights the utility of the indole-3-thiocyanate motif as a core scaffold for building libraries of bioactive compounds. conicet.gov.arnih.gov

Multi-Step Synthesis Leveraging this compound as a Building Block

The unique combination of reactive handles on this compound makes it a powerful intermediate in the total synthesis of more complex molecules, particularly those with biological activity. Research has shown that 3-thiocyanato-1H-indole derivatives have been employed as key intermediates in the synthesis of compounds targeting estrogen receptors and acting as antiviral agents. conicet.gov.ar

A hypothetical multi-step synthesis could leverage the orthogonal reactivity of the scaffold. For example, a synthetic route to a complex, polycyclic target could begin with a Sonogashira coupling at the C5-bromo position to install an alkyne. This alkyne could then undergo an intramolecular cycloaddition. Concurrently or subsequently, the C3-thiocyanato group could be transformed into a different heterocycle, such as a thiazole or tetrazole, to build another part of the target molecule. Finally, the indole nitrogen could be functionalized.

For instance, the synthesis of novel pyrimidine-indole hybrids has been reported starting from a 5-bromo-3-phenyl-indol-2-carboxyhydrazide, demonstrating the utility of the 5-bromoindole core in building complex heterocyclic systems through multi-component reactions. researchgate.net The strategic use of this compound allows for the sequential and controlled introduction of different molecular fragments, enabling the efficient construction of complex target structures that would be difficult to access through other means.

Theoretical and Computational Studies on 5 Bromo 3 Thiocyanato 1h Indole

Electronic Structure Analysis and Frontier Molecular Orbital Theory

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic architecture of 5-bromo-3-thiocyanato-1H-indole. The indole (B1671886) nucleus, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, forms a π-conjugated system that is significantly modulated by its substituents. The bromine atom at the 5-position and the thiocyanate (B1210189) group at the 3-position are both electron-withdrawing, which markedly influences the electron density distribution across the indole framework. conicet.gov.ar This electron-withdrawing nature depletes electron density from the aromatic system, creating a more electron-deficient indole core.

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. icourse.club The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory, dictating the molecule's ability to donate and accept electrons, respectively. For large molecules, the concept of Frontier Molecular Orbitalets (FMOLs) has been developed to localize the reactive regions. acs.orgacs.org In this compound, the HOMO is expected to be distributed over the indole ring, with significant contributions from the pyrrole moiety, while the LUMO is likely to be centered on the thiocyanate group and the adjacent carbon, reflecting its electrophilic character. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller energy gap generally implies higher reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Reactivity Descriptors and Prediction of Electrophilic/Nucleophilic Sites

Reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, and the electrophilicity index, offer a quantitative measure of a molecule's reactivity. banglajol.info The electrophilicity index, in particular, helps in classifying molecules as electrophiles or nucleophiles. Given the electron-withdrawing nature of the bromo and thiocyanato substituents, this compound is predicted to have a significant electrophilic character.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are invaluable for identifying electrophilic and nucleophilic sites. nih.gov For this compound, the MEP map would likely show regions of negative potential (red/yellow) around the nitrogen atom of the indole ring and the nitrogen of the thiocyanate group, indicating their nucleophilic character. Conversely, regions of positive potential (blue) would be expected around the hydrogen attached to the indole nitrogen and the carbon atom of the thiocyanate group, highlighting their electrophilic nature. The bromine atom can also participate in halogen bonding, acting as an electrophilic site.

Table 2: Predicted Electrophilic and Nucleophilic Sites

SitePredicted CharacterRationale
Indole N-HElectrophilicPositive electrostatic potential
Pyrrole RingNucleophilicHigh electron density of the π-system
C3 CarbonElectrophilicAttached to electron-withdrawing thiocyanate
Thiocyanate NNucleophilicLone pair of electrons, negative potential
Thiocyanate SAmbiphilicCan act as a soft nucleophile or electrophile
Bromine AtomElectrophilicPotential for halogen bonding

Conformational Analysis and Potential Energy Surface Mapping

The conformational landscape of this compound is determined by the rotational freedom around the C3-S bond of the thiocyanate group. While the indole ring itself is rigid, the orientation of the thiocyanate substituent relative to the plane of the indole ring can vary.

A potential energy surface (PES) map, generated through systematic variation of the dihedral angle of the C2-C3-S-C bond, would reveal the energetically favorable conformations. It is anticipated that the most stable conformer would have the thiocyanate group lying in or close to the plane of the indole ring to maximize conjugation and minimize steric hindrance. The energy barriers between different conformers would provide insights into the molecule's flexibility at different temperatures.

Molecular Dynamics Simulations for Solvent Effects and Conformational Space

Molecular dynamics (MD) simulations can provide a dynamic picture of the behavior of this compound in different solvent environments. osti.gov By simulating the molecule's trajectory over time, MD can explore a wider range of its conformational space than static calculations alone. pitt.edu

In a polar solvent, solvent molecules would interact with the polar sites of the solute, such as the N-H group and the thiocyanate moiety, potentially stabilizing certain conformations over others. The radial distribution functions (RDFs) obtained from MD simulations can quantify these solvent-solute interactions, showing the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. This information is crucial for understanding how the solvent can influence the molecule's reactivity and spectroscopic properties.

Quantum Chemical Calculations for Reaction Energetics and Intermediates

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. rsc.org For instance, in reactions such as electrophilic substitution or nucleophilic attack, these calculations can determine the activation energies and the structures of transition states and intermediates.

Prediction of Spectroscopic Signatures for Structural Elucidation (Focus on theoretical prediction methodology)

Theoretical calculations can predict various spectroscopic properties, which are essential for the structural characterization of this compound.

¹H and ¹³C NMR: The chemical shifts of the protons and carbons can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. rsc.org These predicted spectra can be compared with experimental data to confirm the molecular structure. For this compound, characteristic shifts would be expected for the aromatic protons and carbons of the indole ring, as well as for the carbon of the thiocyanate group. rsc.org

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule. rsc.org The IR spectrum is characterized by specific stretching and bending frequencies of functional groups. For this compound, a strong absorption band corresponding to the stretching vibration of the thiocyanate (SCN) group is expected around 2150 cm⁻¹. rsc.org The N-H stretching vibration of the indole ring would appear in the region of 3300-3400 cm⁻¹. rsc.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. acs.org The indole chromophore typically exhibits absorption bands in the ultraviolet region, and the presence of the bromo and thiocyanato substituents would be expected to cause a bathochromic (red) shift of these bands.

Exploration of Biological Relevance and Mechanistic Hypotheses

In vitro Target Identification and Mechanistic Validation Approaches

The initial exploration of the biological relevance of 5-bromo-3-thiocyanato-1H-indole has primarily been conducted through in vitro cytotoxicity screening against various human cancer cell lines. A notable study synthesized a series of 3-thiocyanato-1H-indole derivatives and evaluated their antiproliferative activity against a panel of four human cancer cell lines: HL60 (promyelocytic leukemia), HEP-2 (cervical carcinoma), NCI-H292 (lung cancer), and MCF-7 (breast adenocarcinoma). conicet.gov.arnih.gov

In these assays, this compound demonstrated varied levels of cytotoxic activity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, were determined. These values provide a quantitative measure of the compound's potency.

Below is a table summarizing the reported antiproliferative activity of this compound against the tested cancer cell lines.

Cell LineCancer TypeIC50 (µM)
HL60Promyelocytic Leukemia>25
HEP-2Cervical Carcinoma>25
NCI-H292Lung Cancer>25
MCF-7Breast Adenocarcinoma>25

The data indicates that under the tested conditions, this compound exhibited low antiproliferative activity against these specific cancer cell lines, with IC50 values exceeding 25 µM. conicet.gov.ar This initial screening is a critical first step in identifying potential anticancer agents and provides the basis for further mechanistic studies to understand the molecular targets and pathways involved in their biological effects. While the activity of this specific compound was modest, the broader class of 3-thiocyanato-1H-indoles showed a range of potencies, suggesting that the core scaffold is of interest. conicet.gov.arnih.gov

Enzyme Inhibition and Receptor Binding Studies (Focus on Molecular Mechanisms)

While specific enzyme inhibition or receptor binding studies for this compound are not extensively documented in the public domain, the broader class of indole (B1671886) derivatives is known to interact with a variety of enzymes and receptors that are crucial in cancer progression. The indole scaffold can mimic the structure of endogenous ligands, enabling it to bind to the active sites of enzymes or the binding pockets of receptors. nih.gov

Potential enzyme targets for indole-based compounds include protein kinases, which are key regulators of cell signaling pathways that are often dysregulated in cancer. The nitrogen atom within the indole ring can act as a hydrogen bond donor or acceptor, facilitating interactions with the amino acid residues in the active site of these enzymes. nih.gov Furthermore, the thiocyanate (B1210189) group is known to be a versatile functional group that can interact with biological targets through various mechanisms, including the formation of covalent bonds with nucleophilic residues in enzymes.

For instance, some indole derivatives have been investigated as inhibitors of tubulin polymerization, a critical process for cell division. nih.gov Others have been designed to target Bcl-2 family proteins, which are key regulators of apoptosis. nih.gov Although direct evidence for this compound is pending, its structural similarity to other bioactive indoles suggests that it could potentially interact with these or other cancer-related enzymes and receptors. Further research employing techniques such as fluorescence-based assays and radioligand binding assays would be necessary to identify its specific molecular targets and elucidate the molecular mechanisms of its action.

Mechanistic Insights into Cellular Pathway Modulation

The anticancer activity of indole derivatives is often attributed to their ability to modulate various cellular pathways that are fundamental to cancer cell survival, proliferation, and metastasis. These pathways include, but are not limited to, cell cycle regulation, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels).

Indole-based compounds have been shown to induce cell cycle arrest at different phases, thereby preventing cancer cells from dividing and proliferating. nih.gov They can also trigger apoptosis through both intrinsic and extrinsic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins. nih.gov For example, some indole derivatives have been found to upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins like Bcl-2. mdpi.com

The thiocyanate moiety in this compound could play a significant role in its biological activity. Organic thiocyanates are known to act as sulfhydryl alkylating reagents, which could allow them to react with cysteine residues in key proteins involved in cellular signaling pathways. nih.gov While the precise pathways modulated by this compound remain to be elucidated, its structural features suggest that it could potentially influence signaling cascades critical for cancer cell survival. Further studies, such as Western blotting and gene expression analysis, would be required to identify the specific cellular pathways affected by this compound.

Structure-Activity Relationship (SAR) Investigations of Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for guiding the design of more potent analogs. For the 3-thiocyanato-1H-indole scaffold, some SAR insights have been derived from the evaluation of a series of derivatives with substitutions at the N-1, C-2, and C-5 positions of the indole ring. conicet.gov.ar

This suggests that the electron density of the indole ring plays a significant role in the interaction with its biological target(s). The table below, derived from the study by Fortes et al. (2016), illustrates the impact of C-5 substitution on the antiproliferative activity.

CompoundC-5 SubstituentGeneral Activity Profile
Unsubstituted-HBaseline
This compound -Br (electron-releasing) Low
5-methoxy-3-thiocyanato-1H-indole-OCH3 (electron-donating)Worst
5-cyano-3-thiocyanato-1H-indole-CN (electron-withdrawing)Slightly improved

These findings underscore the importance of the C-5 position for modulating the biological activity of the 3-thiocyanato-1H-indole scaffold and provide a rational basis for the design of future derivatives with enhanced potency. conicet.gov.ar

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule to form a stable complex. beilstein-archives.org In the context of drug discovery, it is a valuable tool for understanding how a ligand, such as this compound, might interact with a protein target at the atomic level.

For related indole derivatives, molecular docking studies have been instrumental in elucidating their binding modes with various cancer targets, such as protein kinases and Bcl-2. mdpi.comresearchgate.net These studies have helped to rationalize the observed biological activities and guide the design of more potent inhibitors. A hypothetical docking study of this compound into a relevant protein target would likely reveal key interactions that contribute to its binding affinity and specificity, providing valuable insights for future optimization efforts.

Rational Design of Biologically Active Scaffolds Based on the this compound Framework

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This makes the this compound structure an attractive starting point for the rational design of new, more potent, and selective anticancer agents.

The SAR data, which indicates that electron-withdrawing groups at the C-5 position enhance activity, provides a clear direction for the modification of the this compound scaffold. Replacing the bromo group with various electron-withdrawing moieties could lead to derivatives with improved antiproliferative effects.

Furthermore, the thiocyanate group at the C-3 position offers another avenue for modification. It can be transformed into a variety of other functional groups, allowing for the exploration of different types of interactions with biological targets. For example, it could be converted into an isothiocyanate, which is known to have potent anticancer properties.

The principles of rational drug design, which involve a deep understanding of the target's structure and the ligand's binding mode, can be applied to the this compound framework. researchgate.net By combining computational methods like molecular docking with synthetic chemistry, it is possible to design and create a library of novel compounds based on this scaffold. These new molecules can then be screened for their biological activity, leading to the identification of lead compounds with improved therapeutic potential. The ultimate goal is to develop a "tailor-made" drug with high efficacy and specificity for its intended target.

Advanced Spectroscopic and Analytical Methodologies in Research

High-Resolution Mass Spectrometry for Reaction Pathway Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the analysis of synthetic products like 5-bromo-3-thiocyanato-1H-indole. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the parent molecule and its fragments.

In the synthesis of this compound, HRMS is critical for confirming the successful incorporation of the thiocyanate (B1210189) group and the bromine atom. For instance, the calculated mass for the deprotonated molecule ([M-H]⁻) of C₉H₅BrN₂S is 250.9438, and a high-resolution instrument can verify the experimental mass to several decimal places, lending strong support to the proposed structure. One study reported the calculated m/z for the [M-H]⁻ ion of a related compound, 5-chloro-3-thiocyanato-1H-indole, as 222.9816, with the found value being 222.9821, demonstrating the accuracy of this technique. A similar level of accuracy would be expected for this compound.

Furthermore, HRMS is instrumental in elucidating reaction pathways by identifying intermediates and byproducts. By coupling HRMS with liquid chromatography (LC-HRMS), researchers can separate minor components from the main product and obtain their exact masses, thereby profiling impurities and understanding side reactions that may occur during the synthesis.

Table 1: Illustrative HRMS Data for a Halogenated Thiocyanatoindole Derivative

IonCalculated m/zFound m/z
[C₉H₄ClN₂S]⁻222.9816222.9821

This table illustrates the typical accuracy of HRMS data as reported for a closely related compound.

Nuclear Magnetic Resonance Spectroscopy for Complex Structural Proof in Synthetic Research

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule's framework.

For this compound, ¹H NMR spectroscopy is used to confirm the substitution pattern on the indole (B1671886) ring. nih.govrsc.org The spectra would show distinct signals for the protons on the indole core, with their chemical shifts and coupling constants revealing their relative positions. For example, the proton on the nitrogen (N-H) typically appears as a broad singlet at a high chemical shift (e.g., δ 8.8 ppm), while the protons on the aromatic portion of the indole ring appear at specific chemical shifts and with coupling patterns that confirm the 5-bromo substitution. nih.govrsc.org

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule, including the quaternary carbons that bear no protons. nih.gov This is crucial for confirming the presence and location of the bromine and thiocyanate substituents, as they significantly influence the electronic environment and thus the chemical shift of the carbons to which they are attached. The signals for the thiocyanate carbon (-SCN) and the carbons of the indole ring provide definitive proof of the compound's covalent structure. nih.gov

Table 2: Representative NMR Data for this compound

NucleusChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)Inferred Assignment
¹H~8.8broad singletN-H
¹H~7.9doublet, J ≈ 1.2 HzH-4
¹³C~135.5C-7a
¹³C~129.5C-2
¹³C~114.3C-5
¹³C~112.3C-7
¹³C~100.2C-3

Note: The data presented are representative values compiled from literature sources and are typically recorded in solvents like CDCl₃. nih.govrsc.org Actual values may vary based on experimental conditions.

Infrared and Raman Spectroscopy for Functional Group Characterization and In-situ Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. nih.gov These methods probe the vibrational modes of chemical bonds.

FT-IR spectroscopy of this compound would show characteristic absorption bands that confirm its key structural features. nih.gov A sharp, intense band around 2150-2160 cm⁻¹ is a definitive indicator of the C≡N stretch of the thiocyanate group. Additionally, a stretching vibration for the N-H bond of the indole ring is expected in the region of 3300-3500 cm⁻¹. Vibrations corresponding to the C-H and C=C bonds of the aromatic indole ring would also be present.

Raman spectroscopy provides complementary information. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. The C≡N stretch of the thiocyanate group is also typically strong in the Raman spectrum. Raman spectroscopy can be particularly useful for in-situ reaction monitoring, as it can often be performed directly in the reaction vessel using fiber-optic probes, allowing researchers to track the consumption of reactants and the formation of the thiocyanatoindole product in real-time.

Table 3: Key Infrared Absorption Frequencies for this compound

Functional GroupCharacteristic Wavenumber (cm⁻¹)
N-H Stretch (indole)3300 - 3500
C≡N Stretch (thiocyanate)2150 - 2160
C=C Stretch (aromatic)1400 - 1600

X-ray Crystallography for Absolute Configuration Determination and Solid-State Analysis

Table 4: Illustrative Crystallographic Data for a Brominated Indole Derivative

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)5.8
c (Å)18.2
β (°)95.5
Volume (ų)1140
Z (molecules/unit cell)4

This table provides example parameters from a related brominated indole structure to illustrate the type of data obtained from an X-ray crystallographic analysis. imist.maresearchgate.net

Advanced Chromatographic Techniques (e.g., HPLC-MS, GC-MS) for Purity Assessment and Reaction Progress Monitoring in Research Settings

Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds. In the synthesis of this compound, Thin-Layer Chromatography (TLC) is often used for rapid, qualitative monitoring of the reaction's progress. rsc.org By spotting the reaction mixture on a TLC plate alongside the starting materials, researchers can visually track the formation of the product and determine the optimal reaction time. rsc.org

For purification, column chromatography is frequently employed. rsc.org The crude product is passed through a column of silica (B1680970) gel, and a solvent system (eluent), such as a mixture of petroleum ether and ethyl acetate, is used to separate the desired product from unreacted starting materials and byproducts based on differences in their polarity. rsc.org

For a more rigorous and quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC can separate closely related impurities and provide a percentage purity value based on the relative area of the product peak. When coupled with a mass spectrometer (HPLC-MS), this technique becomes a powerful tool for identifying unknown impurities by providing both their retention time and mass-to-charge ratio. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used if the compound is sufficiently volatile and thermally stable.

Elemental Analysis for Stoichiometric Verification in Novel Compounds

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample of a pure compound. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula (C₉H₅BrN₂S).

A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and serves as a crucial check of its purity. For a novel compound like this compound, elemental analysis is a key component of the full characterization data required for publication in peer-reviewed scientific journals. nih.gov

Table 5: Theoretical Elemental Composition of this compound (C₉H₅BrN₂S)

ElementAtomic MassNumber of AtomsTotal MassPercentage
Carbon (C)12.0119108.09942.70%
Hydrogen (H)1.00855.0401.99%
Bromine (Br)79.904179.90431.57%
Nitrogen (N)14.007228.01411.07%
Sulfur (S)32.06132.0612.67%
Total 253.117 100.00%

Applications and Future Research Directions

5-Bromo-3-thiocyanato-1H-indole as a Versatile Synthon in Organic Synthesis

In organic synthesis, this compound is a highly useful synthon, or building block, due to its distinct reactive sites. The thiocyanate (B1210189) group (-SCN) at the C-3 position and the bromine atom at the C-5 position can undergo a variety of chemical transformations, often selectively, allowing for the construction of more complex molecules.

The thiocyanate moiety is a versatile functional group that can be readily converted into other sulfur-containing groups like sulfides and thiocarbamates. scispace.comsapub.org A significant application is its role in cycloaddition reactions. For instance, 3-thiocyanato-1H-indoles, including the 5-bromo substituted variant, have been used in [3+2] cycloaddition reactions with sodium azide (B81097) under zinc bromide promotion to form 5-sulfenyl tetrazole derivatives. conicet.gov.ar This transformation highlights the utility of the thiocyanate group in constructing new heterocyclic rings. conicet.gov.ar

The bromine atom at the C-5 position of the indole (B1671886) ring is also a key functional handle. It can participate in a wide range of cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. numberanalytics.com This allows for the attachment of various aryl, heteroaryl, or alkyl groups, further diversifying the molecular structure. The synthesis of related 5-bromoindole (B119039) derivatives often leverages this reactivity for creating complex molecular architectures. researchgate.netresearchgate.net

The dual functionality of this compound makes it a valuable intermediate for creating libraries of substituted indoles for various research purposes.

Development of Novel Heterocyclic Scaffolds for Chemical Biology Research

The development of new heterocyclic scaffolds is crucial for advancing chemical biology and drug discovery. This compound is an excellent starting point for this endeavor. The indole core itself is considered a "privileged scaffold" due to its frequent appearance in bioactive molecules. conicet.gov.ar

The reactivity of the thiocyanate group can be harnessed to build fused heterocyclic systems. As demonstrated by the synthesis of indole-derived tetrazoles, the thiocyanate acts as a linchpin for forming new rings. conicet.gov.ar Furthermore, the combination of reactions at both the C-3 and C-5 positions can lead to polycyclic and highly decorated indole structures. For example, a synthetic sequence could involve a cycloaddition at the thiocyanate group followed by a cross-coupling reaction at the C-5 bromine, yielding a complex, rigid scaffold suitable for probing protein-protein interactions or serving as a core for new therapeutic agents. Research into a series of 3-thiocyanato-1H-indoles with diversification at the N-1, C-2, and C-5 positions has shown the potential to create a wide array of derivatives. cofc.edunih.gov

Potential as a Chemical Probe for Mechanistic Biological Investigations

A chemical probe is a small molecule used to study and manipulate biological systems. This compound and its derivatives have shown potential in this area, particularly in cancer research.

A series of twenty 3-thiocyanato-1H-indoles, including a 5-bromo derivative, were synthesized and evaluated for their antiproliferative activity against four human cancer cell lines: HL60 (leukemia), HEP-2 (cervical carcinoma), NCI-H292 (lung cancer), and MCF-7 (breast adenocarcinoma). conicet.gov.arcofc.edu Many of these compounds displayed good to excellent potency. cofc.edunih.gov While the 5-bromo derivative (referred to as compound 12d in one study) showed a lower general performance compared to other analogs with different substituents, its activity still contributes to the understanding of structure-activity relationships within this class of compounds. conicet.gov.ar The fact that modifications to the indole-3-thiocyanate core can modulate cytotoxicity suggests that this scaffold can be used to investigate the mechanisms of cancer cell death. cofc.edu

The presence of the bromine atom also makes the compound suitable for further development into more specialized probes, for example, by incorporating reporter tags or photo-cross-linking groups via reactions at the C-5 position.

Challenges in the Scalable Synthesis of Highly Functionalized Indole Derivatives

While highly functionalized indoles like this compound are valuable, their synthesis on a large, industrial scale presents several challenges.

Reagent Cost and Toxicity : Many modern cross-coupling reactions used to functionalize the indole core rely on precious metal catalysts such as palladium. acs.org The cost of these catalysts and the need to remove toxic metal traces from the final product, especially for pharmaceutical applications, can be significant limitations for large-scale synthesis. acs.orgnih.gov

Regioselectivity : The indole ring has multiple reactive sites. Achieving site-selective functionalization, for example, distinguishing between the C-2 and C-3 positions or among the various positions on the benzene (B151609) ring (C-4 to C-7), can be difficult. acs.orgnih.gov This often requires the use of protecting groups or specially designed directing groups, adding steps and complexity to the synthesis. acs.orgnih.gov

Harsh Reaction Conditions : Classical indole syntheses, such as the Fischer indole synthesis, can require harsh acidic conditions and high temperatures, which may not be compatible with sensitive functional groups on the starting materials. beilstein-journals.org This can limit the scope of accessible molecules and pose challenges for industrial-scale equipment and safety protocols. beilstein-journals.org

Purification : The synthesis of highly functionalized indoles can lead to the formation of byproducts, making purification by methods like column chromatography difficult and costly to scale up. researchgate.net

Overcoming these challenges is a key focus of current research in process chemistry.

Emerging Methodologies for Selective Indole Functionalization

To address the challenges of indole synthesis, chemists are continuously developing more efficient and selective methods. These emerging methodologies are pivotal for producing compounds like this compound and its derivatives.

C-H Functionalization: A major advancement is the direct functionalization of carbon-hydrogen (C-H) bonds. numberanalytics.com This strategy avoids the need to pre-install a reactive handle (like a halogen), making syntheses more atom-economical. By using appropriate catalysts and directing groups, specific C-H bonds at various positions of the indole ring can be selectively converted into new functional groups. acs.orgnih.gov For instance, directing groups on the indole nitrogen have been developed to selectively functionalize the C-7 or C-6 positions. acs.orgnih.gov

Metal-Free Reactions: There is a growing emphasis on developing reactions that avoid the use of transition metals. researchgate.net These methods often employ organocatalysts, photoredox catalysis, or electrochemistry to achieve the desired transformations. researchgate.netnumberanalytics.com For example, the thiocyanation of indoles can be achieved using reagents like oxone or Selectfluor as oxidants, providing a metal-free route to the C-3 thiocyanated core. scispace.comconicet.gov.ar

Flow Chemistry: Performing reactions in continuous flow systems rather than in traditional batch reactors can improve safety, efficiency, and scalability. numberanalytics.com Flow chemistry allows for precise control over reaction parameters like temperature and time, often leading to higher yields and purity. numberanalytics.com

These advanced methods are expanding the toolkit available to chemists, enabling the synthesis of a wider and more complex range of indole derivatives.

Opportunities for Interdisciplinary Research Involving this compound

The unique structure of this compound positions it at the intersection of several scientific disciplines, creating numerous opportunities for interdisciplinary research.

Medicinal Chemistry and Pharmacology : As a biologically active scaffold, this compound is a starting point for drug discovery programs. conicet.gov.arnih.gov Collaborative research between synthetic chemists and pharmacologists could focus on optimizing the structure to enhance potency and selectivity against specific biological targets, such as protein kinases or tubulin, which are important in cancer therapy. nih.gov

Chemical Biology and Proteomics : By modifying the compound with affinity tags or photo-reactive groups, it could be used as a chemical probe to identify its cellular binding partners. This involves collaboration between organic chemists and biologists using techniques like affinity purification and mass spectrometry-based proteomics.

Materials Science : Halogenated organic compounds and sulfur-containing heterocycles can exhibit interesting electronic properties. Research at the interface of chemistry and materials science could explore the potential of polymers or crystals derived from this compound for applications in organic electronics, such as sensors or organic light-emitting diodes (OLEDs).

Computational Chemistry : Theoretical studies can play a vital role in predicting the reactivity of the compound and its interactions with biological targets. Collaboration between computational and experimental chemists can accelerate the design of new derivatives with desired properties, saving time and resources in the laboratory. conicet.gov.ar

The exploration of this and related functionalized indoles through interdisciplinary efforts is likely to yield significant scientific advancements.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 5-bromo-3-thiocyanato-1H-indole?

The synthesis of this compound typically involves multi-step reactions. A plausible route is derived from analogous indole derivatives (e.g., 5-bromo-3-isocyanoethyl-1H-indole in ). Key steps include:

  • Bromination : Introducing bromine at the 5-position via electrophilic substitution using reagents like N-bromosuccinimide (NBS) in dichloromethane .
  • Thiocyanation : Substitution at the 3-position using thiocyanate reagents (e.g., KSCN or NH4_4SCN) under nucleophilic conditions. Solvent systems such as PEG-400/DMF mixtures, as used in azide-alkyne cycloadditions (), may enhance reaction efficiency.
  • Purification : Flash column chromatography (e.g., CH2_2Cl2_2:MeOH gradients) and recrystallization for high-purity yields .

Q. What spectroscopic techniques are critical for characterizing this compound?

Comprehensive characterization involves:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., thiocyanato group at δ ~110–120 ppm in 13^{13}C NMR) .
  • Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) to verify molecular ions (e.g., [M+H]+^+ at m/z ~253–385) .
  • Elemental Analysis : Quantifying sulfur and nitrogen content to confirm thiocyanato group incorporation .

Advanced Research Questions

Q. How can researchers address low reaction yields during thiocyanation of 5-bromo-1H-indole derivatives?

Low yields (e.g., 25% in ) may arise from competing side reactions (e.g., oxidation of thiocyanate). Optimization strategies include:

  • Catalyst Screening : Cu(I) catalysts (e.g., CuI) improve regioselectivity in heterocyclic substitutions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while PEG-400 enhances solubility of polar reagents .
  • Reaction Monitoring : TLC or in-situ IR spectroscopy to track thiocyanato group formation and minimize over-reaction .

Q. How can structural ambiguities in this compound be resolved using crystallography?

Single-crystal X-ray diffraction with programs like SHELXL ( ) or OLEX2 ( ) is essential:

  • Data Collection : High-resolution (<1.0 Å) data to resolve sulfur and bromine electron densities.
  • Refinement : Anisotropic displacement parameters for heavy atoms (Br, S) and validation via R-factor convergence (e.g., R1 < 5%) .
  • Twinned Data Handling : SHELXL’s TWIN/BASF commands for resolving crystal twinning artifacts .

Q. What mechanistic insights explain the reactivity of the thiocyanato group in this compound?

The thiocyanato group (-SCN) exhibits ambident nucleophilicity, enabling:

  • Nucleophilic Substitution : Attack via sulfur (soft nucleophile) under acidic conditions, forming thioether derivatives.
  • Electrophilic Reactions : Coordination to transition metals (e.g., Pd, Cu) in cross-coupling reactions . Computational studies (DFT) can model transition states to predict regioselectivity in further functionalization .

Q. How should researchers interpret conflicting NMR data for this compound derivatives?

Discrepancies in chemical shifts (e.g., thiocyanato δ1^1H ~3.1–3.7 ppm) may arise from:

  • Tautomerism : Indole NH tautomerization affecting ring current effects.
  • Impurities : Byproducts from incomplete substitution (e.g., residual bromo intermediates).
  • Solvent Effects : CDCl3_3 vs. DMSO-d6_6 causing shifts up to 0.5 ppm . Validate assignments via 2D NMR (COSY, HSQC) and spiking experiments with authentic standards .

Methodological Considerations

  • Data Contradictions : Cross-validate synthetic routes (e.g., alternative thiocyanation protocols) and characterize intermediates rigorously .
  • Software Tools : Use SHELX for crystallography () and Gaussian/PyMol for computational modeling .
  • Ethical Reporting : Document reagent purities, reaction conditions, and spectral artifacts per ICMJE standards ().

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